molecular formula C6H12N6 B185049 1,6-Diazidohexane CAS No. 13028-54-1

1,6-Diazidohexane

Cat. No.: B185049
CAS No.: 13028-54-1
M. Wt: 168.2 g/mol
InChI Key: JEBPUSJPDDISRP-UHFFFAOYSA-N
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Description

1,6-Diazidohexane: is an organic compound with the molecular formula C₆H₁₄N₆ . It consists of a hexane backbone with azide groups (-N₃) attached to the first and sixth carbon atoms. This compound is known for its high reactivity due to the presence of azide groups, which makes it useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Diazidohexane can be synthesized through the reaction of 1,6-dibromohexane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,6-Diazidohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Mechanism of Action

The mechanism of action of 1,6-diazidohexane primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,6-Diazidohexane is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and as a crosslinker in material science .

Properties

IUPAC Name

1,6-diazidohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBPUSJPDDISRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407717
Record name 1,6-diazidohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13028-54-1
Record name 1,6-diazidohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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